molecular formula C11H18O4 B1639300 (S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER

(S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER

Cat. No.: B1639300
M. Wt: 214.26 g/mol
InChI Key: IYCUSOGFMJGUSU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER is an organic compound with a complex structure that includes a cyclohexyl group, a methoxy group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.

    Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be synthesized through a series of reactions, including aldol condensation and subsequent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

(S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexyl-4-methoxybutanoic acid: Lacks the oxo group, resulting in different chemical reactivity and biological activity.

    4-Methoxy-4-oxobutanoic acid: Lacks the cyclohexyl group, affecting its hydrophobicity and interaction with biological targets.

    Cyclohexylbutanoic acid: Lacks both the methoxy and oxo groups, leading to significantly different properties.

Uniqueness

(S)-2-CYCLOHEXYLSUCCINIC ACID-1-METHYL ESTER is unique due to the presence of both the cyclohexyl and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

(3S)-3-cyclohexyl-4-methoxy-4-oxobutanoic acid

InChI

InChI=1S/C11H18O4/c1-15-11(14)9(7-10(12)13)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

IYCUSOGFMJGUSU-VIFPVBQESA-N

SMILES

COC(=O)C(CC(=O)O)C1CCCCC1

Isomeric SMILES

COC(=O)[C@@H](CC(=O)O)C1CCCCC1

Canonical SMILES

COC(=O)C(CC(=O)O)C1CCCCC1

Origin of Product

United States

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